molecular formula C19H14N2O3 B188309 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- CAS No. 35868-41-8

4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-

Cat. No.: B188309
CAS No.: 35868-41-8
M. Wt: 318.3 g/mol
InChI Key: IDFKAZZRWRKHIJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-311994 involves several steps, typically starting with the preparation of the quinazolinone core. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide to produce 2-aminobenzamide, which is then cyclized to form the quinazolinone structure.

    Substitution Reactions: The quinazolinone core is then subjected to substitution reactions to introduce the furan-2-yl and 4-methoxyphenyl groups. This can be done using appropriate reagents and catalysts under controlled conditions.

Industrial production methods for WAY-311994 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

WAY-311994 can undergo various chemical reactions, including:

    Oxidation: The furan ring in WAY-311994 can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a quinazolinone derivative, it can be used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: WAY-311994 has shown promise as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-311994 involves its interaction with specific molecular targets and pathways. As a quinazolinone derivative, it can inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

WAY-311994 can be compared with other quinazolinone derivatives, such as:

    2-(furan-2-yl)-3-(4-hydroxyphenyl)quinazolin-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(furan-2-yl)-3-(4-chlorophenyl)quinazolin-4-one: Similar structure but with a chlorine atom instead of a methoxy group.

The uniqueness of WAY-311994 lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

CAS No.

35868-41-8

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C19H14N2O3/c1-23-14-10-8-13(9-11-14)21-18(17-7-4-12-24-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3

InChI Key

IDFKAZZRWRKHIJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4

Origin of Product

United States

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